(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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Overview
Description
(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound featuring an azido group, a chlorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .
Major Products Formed
Major products formed from these reactions include amines, aldehydes, carboxylic acids, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Chemistry
In chemistry, (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its azido group can be used in click chemistry for bioconjugation, enabling the study of biological processes at the molecular level .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of (2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- (2-Azido-5-bromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Uniqueness
The presence of both azido and chlorophenyl groups allows for versatile chemical transformations and interactions .
Properties
CAS No. |
830341-05-4 |
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Molecular Formula |
C12H13ClN4O2 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
(2-azido-5-chlorophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H13ClN4O2/c13-8-3-4-11(15-16-14)10(6-8)12(19)17-5-1-2-9(17)7-18/h3-4,6,9,18H,1-2,5,7H2/t9-/m0/s1 |
InChI Key |
OQDXMIWHZWUEMN-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-])CO |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-])CO |
Origin of Product |
United States |
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